4-Bromo-2,5-dichloro-1,1'-biphenyl
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Overview
Description
4-Bromo-2,5-dichloro-1,1’-biphenyl is an organic compound with the molecular formula C12H7BrCl2 It is a derivative of biphenyl, where the biphenyl core is substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dichloro-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For instance, 2,5-dichlorophenylboronic acid can be coupled with 4-bromoiodobenzene under mild conditions to yield 4-Bromo-2,5-dichloro-1,1’-biphenyl .
Industrial Production Methods
Industrial production of 4-Bromo-2,5-dichloro-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-dichloro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with additional functional groups. Reduction reactions can remove halogen atoms, converting the compound back to biphenyl.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyls, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
4-Bromo-2,5-dichloro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex biphenyl derivatives.
Biology: Studied for its interactions with biological molecules and potential as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism by which 4-Bromo-2,5-dichloro-1,1’-biphenyl exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but often involve interactions with aromatic residues in proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: Similar structure but lacks the chlorine substituents.
2,5-Dichlorobiphenyl: Lacks the bromine substituent.
4-Bromo-4’-chlorobiphenyl: Contains both bromine and chlorine but in different positions.
Uniqueness
4-Bromo-2,5-dichloro-1,1’-biphenyl is unique due to the specific positioning of its bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H7BrCl2 |
---|---|
Molecular Weight |
301.99 g/mol |
IUPAC Name |
1-bromo-2,5-dichloro-4-phenylbenzene |
InChI |
InChI=1S/C12H7BrCl2/c13-10-7-11(14)9(6-12(10)15)8-4-2-1-3-5-8/h1-7H |
InChI Key |
FCHJKHDSHKGJPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2Cl)Br)Cl |
Origin of Product |
United States |
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